molecular formula C21H23N3O3S B267517 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B267517
M. Wt: 397.5 g/mol
InChI Key: VCLKLDRJQTWKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits the activity of BMI-1 by binding to the protein and preventing its interaction with other proteins that are required for its function. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to the development of cancer. By inhibiting BMI-1, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide disrupts the self-renewal of cancer stem cells and induces their differentiation, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the self-renewal of cancer stem cells and induce their differentiation. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a short half-life, which may limit its effectiveness in some applications.

Future Directions

Future research on 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide will likely focus on optimizing its synthesis and developing more effective delivery methods. Additionally, further studies will be needed to determine the optimal dosage and treatment schedule for 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in different types of cancer. Other potential applications of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide may also be explored, such as its use in combination with other cancer therapies or its potential for the treatment of other diseases.

Synthesis Methods

The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2-(2-bromobenzamido)acetic acid with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethylamine to obtain 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

properties

Product Name

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[(2-phenylacetyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H23N3O3S/c25-19(12-15-6-2-1-3-7-15)24-21(28)23-17-9-4-8-16(13-17)20(26)22-14-18-10-5-11-27-18/h1-4,6-9,13,18H,5,10-12,14H2,(H,22,26)(H2,23,24,25,28)

InChI Key

VCLKLDRJQTWKSU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.